1,6-Anhydro-beta-D-mannofuranose

Descripción general

Descripción

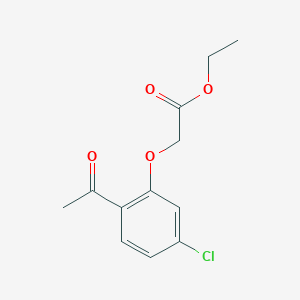

1,6-Anhydro-beta-D-mannofuranose is a D-mannofuranose that has beta configuration at the anomeric centre . It contains total 22 bond(s); 12 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 3 hydroxyl group(s), 3 secondary alcohol(s), 2 ether(s) (aliphatic), and 1 Oxolane(s) .

Synthesis Analysis

The dehydration of d-mannose and the demethanolization of methyl-α-d-mannopyranoside (MαMP) or methyl-α-d-mannofuranoside (MαMF) were examined using microwave-assisted heating for a 3-min irradiation at temperature from 120 to 280°C in ordinary or dry sulfolane without any catalyst . The microwave-assisted heating of MαMP and MαMF smoothly proceeded to selectively afford the anhydromannoses, 1,6-anhydro-β-d-mannopyranose (AMP) and 1,6-anhydro-β-d-mannofuranose (AMF), respectively, in high yields .Molecular Structure Analysis

The molecular structure of 1,6-Anhydro-beta-D-mannofuranose consists of 22 bonds in total, including 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 3 hydroxyl groups, 3 secondary alcohols, 2 aliphatic ethers, and 1 oxolane .Physical And Chemical Properties Analysis

1,6-Anhydro-beta-D-mannofuranose has a molecular weight of 162.1406 . It contains a total of 22 bonds, including 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 3 hydroxyl groups, 3 secondary alcohols, 2 aliphatic ethers, and 1 oxolane .Aplicaciones Científicas De Investigación

- 1,6-Anhydro-β-D-mannofuranose plays a crucial role in the biosynthesis of glycoproteins. These complex molecules consist of proteins covalently linked to carbohydrates. Glycoproteins are essential for cell signaling, immune responses, and structural integrity. The attachment of mannofuranose residues contributes to glycoprotein diversity and function .

- In addition to glycoproteins, 1,6-Anhydro-β-D-mannofuranose participates in the biosynthesis of glycolipids. Glycolipids are lipid molecules with attached carbohydrate moieties. They are abundant in cell membranes and play roles in cell recognition, signaling, and membrane stability. Mannofuranose-containing glycolipids contribute to cellular communication and adhesion .

- Interestingly, 1,6-Anhydro-β-D-mannofuranose exhibits gustatory properties. It contributes to the perception of sweetness in certain foods. Understanding its role in taste receptors and sensory pathways is an active area of research. This knowledge could enhance our understanding of flavor perception and potentially lead to novel taste-modulating compounds .

- Researchers explore the antiviral potential of mannofuranose derivatives. By modifying the structure, scientists aim to develop compounds that inhibit viral entry, replication, or assembly. These efforts could lead to new antiviral therapies against various pathogens, including enveloped viruses .

- Carbohydrate antigens are crucial for vaccine development. Mannofuranose-containing oligosaccharides can serve as vaccine candidates. By conjugating them to carrier proteins, researchers create carbohydrate-based vaccines. These vaccines target pathogens such as bacteria and parasites, stimulating protective immune responses .

- Chemists utilize 1,6-Anhydro-β-D-mannofuranose as a building block in synthetic chemistry. Its unique structure allows for diverse chemical modifications. Researchers design analogs and derivatives for drug discovery. These compounds may target specific enzymes, receptors, or pathways, potentially leading to novel therapeutic agents .

Glycoprotein Biosynthesis

Glycolipid Synthesis

Taste Perception

Antiviral Agents

Carbohydrate-Based Vaccines

Chemical Synthesis and Drug Design

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Mecanismo De Acción

Target of Action

1,6-Anhydro-beta-D-mannofuranose (also known as Levoglucosan) is a naturally occurring anhydro sugar . It is postulated that this monosaccharide binds to specific cell receptors .

Mode of Action

It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .

Biochemical Pathways

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It serves as an essential building block in the biosynthesis of glycoproteins and glycolipids found in both plant and animal tissues . Moreover, it can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate chemical, catalytic and biochemical processes .

Pharmacokinetics

Its molecular weight is 16214 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of 1,6-Anhydro-beta-D-mannofuranose is the synthesis of proteins and other molecules, which subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses . This monosaccharide has been utilized in drug synthesis and holds potential therapeutic applications for cancer, inflammation, and autoimmune diseases .

Action Environment

It is known that the compound is a white crystalline solid with a melting point of 190-193 °c and is soluble in dmso, meoh, and h2o . These properties may influence its stability and efficacy under different environmental conditions.

Propiedades

IUPAC Name |

(1R,4R,5R,6R,7S)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNYBVOAJFHCRG-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H]([C@@H]([C@H](O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13037723 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide](/img/structure/B3041472.png)

![[4-(cyanomethylsulfanyl)-2-methyl-6-oxo-1H-pyrimidin-5-yl]-triphenylphosphanium;chloride](/img/structure/B3041475.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3041478.png)

![Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate](/img/structure/B3041481.png)

![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)

![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)

![4-(chloromethyl)-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3041488.png)